Cas no 3179-09-7 (3-Methoxy-β-nitrostyrene)

3-Methoxy-β-nitrostyrene is a versatile nitroalkene compound characterized by the presence of a methoxy group at the 3-position of the styrene framework. Its electron-withdrawing nitro group and conjugated double bond make it a valuable intermediate in organic synthesis, particularly for Michael additions, cycloadditions, and other nucleophilic reactions. The methoxy substituent enhances its reactivity and selectivity in various transformations, facilitating the synthesis of complex heterocycles and pharmaceuticals. This compound is commonly employed in the preparation of β-substituted styrenes and serves as a precursor for bioactive molecules. Its stability under standard conditions and well-documented reactivity profile make it a reliable choice for research and industrial applications.
3-Methoxy-β-nitrostyrene structure
3-Methoxy-β-nitrostyrene structure
Product Name:3-Methoxy-β-nitrostyrene
CAS No:3179-09-7
MF:C9H9NO3
MW:179.172662496567
MDL:MFCD00024822
CID:43899
PubChem ID:24880218
Update Time:2025-10-29

3-Methoxy-β-nitrostyrene Chemical and Physical Properties

Names and Identifiers

    • 1-Methoxy-3-(2-nitrovinyl)benzene
    • trans-3-Methoxy-beta-nitrostyrene
    • 3-Methoxy-beta-nitrostyrene
    • 3-Methoxy-β-nitrostyrene
    • 1-methoxy-3-[(E)-2-nitroethenyl]benzene
    • J-018542
    • Ethene,-1-(3-methoxyphenyl)-2-nitro-
    • CHEMBL4747743
    • CS-0173388
    • A923889
    • NSC-93425
    • AE-848/00888055
    • NSC93425
    • (E)-1-methoxy-3-(2-nitrovinyl)benzene
    • MFCD00024822
    • NSC-783919
    • 3-METHOXY-NITROSTYRENE
    • 1-methoxy-3-(2-nitroethenyl)benzene
    • m-Methoxy-.omega.-nitrostyrene
    • BDBM50561069
    • 3-Methoxy-b-nitrostyrene
    • 1-Methoxy-3-[(E)-2-nitrovinyl]benzene
    • AKOS003627706
    • DTXSID00351822
    • m-Methoxy-.beta.-nitrostyrene
    • SCHEMBL278627
    • trans-3-Methoxy- beta -nitrosytrene
    • 3179-09-7
    • NSC783919
    • trans-3-Methoxy-beta-nitrosytrene
    • Cyto9E7
    • 1-(3-Methoxyphenyl)-2-nitroethene
    • 3-Methoxy-.beta.-nitrostyrene
    • AS-38187
    • 55446-68-9
    • Benzene, 1-methoxy-3-(2-nitroethenyl)-
    • trans-3-Methoxy-beta-nitrosytrene, 97%
    • Benzene, 1-methoxy-3-(2-nitroethenyl)-, (E)-
    • IJBGIPFDIABTKB-AATRIKPKSA-N
    • HMS562C06
    • Cambridge id 5102116
    • Anisole, m-(2-nitrovinyl)-
    • A-nitrosytrene
    • trans-3-Methoxy-
    • MDL: MFCD00024822
    • Inchi: 1S/C9H9NO3/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-7H,1H3/b6-5+
    • InChI Key: IJBGIPFDIABTKB-AATRIKPKSA-N
    • SMILES: O(C)C1=CC=CC(/C=C/[N+](=O)[O-])=C1

Computed Properties

  • Exact Mass: 179.05800
  • Monoisotopic Mass: 179.058243
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 2.4
  • Topological Polar Surface Area: 52.4

Experimental Properties

  • Color/Form: solid
  • Density: 1.189
  • Melting Point: 91-95 °C (lit.)
  • Boiling Point: 304.6°C at 760 mmHg
  • Flash Point: 145°C
  • Refractive Index: 1.58
  • PSA: 55.05000
  • LogP: 2.46580
  • Solubility: Not determined

3-Methoxy-β-nitrostyrene Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Safety Instruction: S22-S24/25
  • Hazardous Material Identification: Xi
  • Storage Condition:Keep cold.
  • HazardClass:IRRITANT, KEEP COLD
  • Safety Term:S22;S24/25

3-Methoxy-β-nitrostyrene Customs Data

  • HS CODE:2909309090
  • Customs Data:

    China Customs Code:

    2909309090

    Overview:

    2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

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3-Methoxy-β-nitrostyrene Related Literature

Additional information on 3-Methoxy-β-nitrostyrene

Comprehensive Overview of 3-Methoxy-β-nitrostyrene (CAS No. 3179-09-7): Structure, Synthesis, and Emerging Applications

3-Methoxy-β-nitrostyrene, also known by its CAS number 3179-09-7, is a versatile organic compound that has garnered significant attention in the fields of synthetic chemistry and materials science. This compound belongs to the class of substituted styrenes, characterized by a conjugated double bond system and functional groups that enable its participation in a wide array of chemical transformations. The molecular structure features a methoxy group (-OCH₃) at the para position relative to the nitroso group (-NO), which together contribute to its unique electronic and reactivity profiles. Recent studies have highlighted its role as a key intermediate in the synthesis of biologically active molecules and advanced materials.

The synthesis of 3-methoxy-β-nitrostyrene typically involves nucleophilic aromatic substitution or transition-metal-catalyzed coupling reactions. One prominent method employs the palladium-catalyzed coupling between 4-methoxyphenylacetylene and nitroso compounds under mild conditions, as demonstrated in a 2024 study published in *Organic Letters*. This approach yields high-purity products with excellent regioselectivity, addressing challenges associated with traditional oxidation-based pathways. The compound’s stability under moderate reaction conditions further enhances its utility in multi-step syntheses.

In terms of chemical properties, the conjugated system of 3-methoxy-β-nitrostyrene facilitates π-electron delocalization, which influences its UV-vis absorption characteristics. Spectroscopic analyses reveal strong absorption maxima in the visible range (λ_max ≈ 415 nm), making it a candidate for optoelectronic applications such as organic photovoltaics or nonlinear optical materials. Notably, recent research from the *Journal of Materials Chemistry C* (2025) has explored its integration into polymer matrices to enhance charge transport properties through controlled intermolecular interactions.

Beyond physical properties, this compound’s reactivity has been leveraged in medicinal chemistry. The nitroso functionality can act as an electrophilic warhead for covalent modification of protein targets, while the methoxy group modulates lipophilicity and metabolic stability. A 2025 review in *ACS Medicinal Chemistry Letters* highlighted its use as a scaffold for developing anti-inflammatory agents by targeting heme oxygenase enzymes through reversible nitrosylation mechanisms.

The environmental impact of synthesizing and utilizing CAS No. 3179-09-7 has also been scrutinized. Green chemistry principles are increasingly applied to optimize reaction conditions, such as using water-miscible solvents or biocatalytic approaches to reduce energy consumption and waste generation. A comparative life cycle assessment published in *Green Chemistry* (2024) found that solvent-free microwave-assisted syntheses reduced carbon footprint by 40% compared to conventional methods.

In materials science, researchers are investigating self-assembled monolayers derived from 3-methoxy-β-nitrostyrene for surface functionalization applications. The compound’s ability to form stable π-stacking interactions with graphene or carbon nanotubes enables tunable interfacial properties critical for biosensors or catalytic supports. A breakthrough reported in *Advanced Functional Materials* (2025) demonstrated enhanced electron transfer rates at electrode surfaces modified with this compound’s thiol derivatives.

The compound’s role as a building block extends to natural product synthesis. For instance, it serves as a precursor for constructing indole alkaloid frameworks through [4+2] cycloaddition reactions under visible light irradiation. This methodology was validated by a team at ETH Zurich (published in *Nature Synthesis*, 2025), enabling gram-scale production of complex alkaloids with unprecedented efficiency.

Safety data indicates that while handling precautions are necessary due to its reactivity with strong acids or reducing agents, standardized protocols ensure safe laboratory use when proper PPE is employed. Its compatibility with common analytical techniques like HPLC and NMR spectroscopy further supports routine characterization during process development.

Ongoing research continues to expand the application scope of this multifunctional molecule. Current projects focus on developing stimuli-responsive hydrogels incorporating crosslinked networks of modified 3-methoxy-β-nitrostyrene units for drug delivery systems capable of pH-triggered release mechanisms. These innovations align with personalized medicine trends emphasizing site-specific therapeutic effects.

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